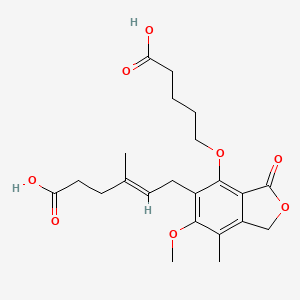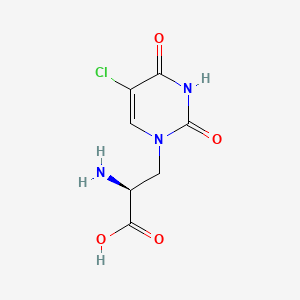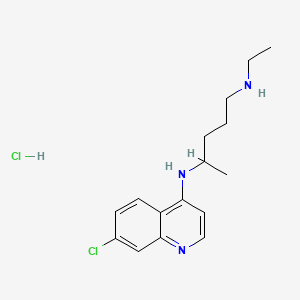
Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride is a type of quinonoid compound . Quinonoids are a class of cyclic organic compounds characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls . They are known for their potential as colorants in industry due to their sufficient conjugation to show color .
Synthesis Analysis
The synthesis of quinonoid compounds has been a subject of study over the past decade . The process involves not only major methods of synthesizing quinoids, but also their involvement in biological processes .Molecular Structure Analysis
Quinonoids are characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls . They are classified into three categories: benzoquinones, naphthoquinones, and anthraquinones .Chemical Reactions Analysis
Quinonoids can undergo reversible oxido-reduction reactions . In biological systems, quinones can undergo one or two electron reduction by cellular reductases leading to the corresponding semiquinones or hydroquinones, respectively .Aplicaciones Científicas De Investigación
Role in Nitric Oxide Synthase Function and Cytoprotection
(Shimizu et al., 1998) discuss the importance of tetrahydrobiopterin (H4 biopterin), which is structurally related to Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride, in the function of nitric oxide synthase (NOS). The compound plays a crucial role in preventing NOS dysfunction by maintaining the enzyme's ability to produce nitric oxide (NO) rather than harmful reactive oxygen species (ROS). This function is vital for vascular tone regulation and immune surveillance. Moreover, H4 biopterin exhibits strong scavenging activity for ROS, suggesting its potential as a therapeutic agent in diseases involving oxidative stress.
Mechanisms of Reactive Oxygen Species Generation
(Rahimipour et al., 2010) review the electron transfer capabilities of quinoid compounds and their role in generating reactive oxygen species (ROS). The study examines various quinoid molecules, including their structure and properties, highlighting their potential in biological applications. The generation of ROS through these compounds underpins their use in site-specific damage of tumors and the development of new anticancer drugs.
Antibacterial Activity of Quinone Derivatives
(Sahoo et al., 2021) focus on the antibacterial properties of quinone derivatives, which share a common quinone moiety with this compound. The review underscores the potential of these compounds in discovering new potent pharmaceutical applications against various gram-positive and negative bacteria, providing insights into their role in developing new methodologies for health care systems.
Applications in Advanced Lithium-based Batteries
(Baloch & Labidi, 2021) discuss the use of lignin, which has quinone functionality similar to that of this compound, in energy storage applications. The quinone groups in lignin contribute to its electroactive properties, making it a valuable material for lithium-based batteries. This highlights the broader potential of quinone-containing compounds in renewable energy technologies.
Propiedades
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3.ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17);1H/t3-,4+,6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHYJSMRUIOMKW-ZUOBHZEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









